molecular formula C2H4Br2 B15088733 1,2-Dibromoethane-d3 CAS No. 117164-17-7

1,2-Dibromoethane-d3

Cat. No.: B15088733
CAS No.: 117164-17-7
M. Wt: 190.88 g/mol
InChI Key: PAAZPARNPHGIKF-APAIHEESSA-N
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Description

1,2-Dibromoethane-d3 is a deuterated derivative of 1,2-dibromoethane, with the chemical formula C2HD3Br2. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

1,2-Dibromoethane-d3 can be synthesized through several methods. One common synthetic route involves the bromination of deuterated ethylene (C2D4) with bromine (Br2) under controlled conditions. The reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions. The reaction can be represented as follows:

C2D4+Br2C2HD3Br2\text{C}_2\text{D}_4 + \text{Br}_2 \rightarrow \text{C}_2\text{HD}_3\text{Br}_2 C2​D4​+Br2​→C2​HD3​Br2​

Industrial production methods for this compound are similar to those used for its non-deuterated counterpart, involving large-scale bromination processes with appropriate safety measures to handle the toxic and corrosive nature of bromine.

Chemical Reactions Analysis

1,2-Dibromoethane-d3 undergoes various chemical reactions, including:

  • Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). For example, the reaction with sodium hydroxide (NaOH) can produce ethylene glycol-d3:

    C2HD3Br2+2NaOHC2HD3(OH)2+2NaBr\text{C}_2\text{HD}_3\text{Br}_2 + 2\text{NaOH} \rightarrow \text{C}_2\text{HD}_3(\text{OH})_2 + 2\text{NaBr} C2​HD3​Br2​+2NaOH→C2​HD3​(OH)2​+2NaBr

  • Elimination Reactions: : When treated with strong bases like potassium hydroxide (KOH) in ethanol, this compound can undergo dehydrohalogenation to form deuterated ethylene (C2D2):

    C2HD3Br2+2KOHC2D2+2KBr+2H2O\text{C}_2\text{HD}_3\text{Br}_2 + 2\text{KOH} \rightarrow \text{C}_2\text{D}_2 + 2\text{KBr} + 2\text{H}_2\text{O} C2​HD3​Br2​+2KOH→C2​D2​+2KBr+2H2​O

  • Reduction Reactions: : It can be reduced to ethane-d3 using reducing agents such as zinc (Zn) and hydrochloric acid (HCl):

    C2HD3Br2+Zn+2HClC2HD3+ZnBr2+H2\text{C}_2\text{HD}_3\text{Br}_2 + \text{Zn} + 2\text{HCl} \rightarrow \text{C}_2\text{HD}_3 + \text{ZnBr}_2 + \text{H}_2 C2​HD3​Br2​+Zn+2HCl→C2​HD3​+ZnBr2​+H2​

Scientific Research Applications

1,2-Dibromoethane-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing researchers to study molecular structures and dynamics with high precision.

    Tracer Studies: It is used as a tracer in chemical and biological studies to track the movement and transformation of molecules in various systems.

    Isotope Labeling: In organic synthesis, it serves as a labeled reagent to investigate reaction mechanisms and pathways.

    Environmental Studies: It is employed in environmental research to study the fate and transport of brominated compounds in ecosystems.

Mechanism of Action

The mechanism of action of 1,2-dibromoethane-d3 involves its interaction with nucleophiles and bases in various chemical reactions. The deuterium atoms do not significantly alter the reactivity of the compound compared to its non-deuterated counterpart, but they provide valuable information in mechanistic studies through isotope effects. The molecular targets and pathways involved in its reactions are similar to those of 1,2-dibromoethane, with the added benefit of deuterium labeling for enhanced analytical capabilities.

Comparison with Similar Compounds

1,2-Dibromoethane-d3 can be compared with other similar compounds such as:

    1,2-Dibromoethane (C2H4Br2): The non-deuterated version, widely used as a fumigant and in organic synthesis.

    1,2-Dibromoethane-d2 (C2D2Br2): Another deuterated derivative with two deuterium atoms, used in similar applications as this compound.

    Bromoethane-d5 (C2D5Br): A deuterated ethyl bromide used in organic synthesis and NMR studies.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in analytical and mechanistic studies, making it a valuable tool in scientific research.

Properties

CAS No.

117164-17-7

Molecular Formula

C2H4Br2

Molecular Weight

190.88 g/mol

IUPAC Name

1,2-dibromo-1,1,2-trideuterioethane

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D,2D2

InChI Key

PAAZPARNPHGIKF-APAIHEESSA-N

Isomeric SMILES

[2H]C(C([2H])([2H])Br)Br

Canonical SMILES

C(CBr)Br

Origin of Product

United States

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